molecular formula C18H17Cl2N5O2S B12153242 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

Cat. No.: B12153242
M. Wt: 438.3 g/mol
InChI Key: LXOBWIUNHMRBMH-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and various substituents in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Substitution Reactions:

    Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 3,5-dichloroaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or altered triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal activities. It is often studied for its potential to inhibit the growth of various pathogens.

Medicine

In medicine, research focuses on its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism by which 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Thioethers: Compounds with sulfur-containing functional groups that show comparable reactivity.

    Acetamides: A class of compounds with the acetamide functional group, often used in pharmaceuticals.

Uniqueness

The uniqueness of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H17Cl2N5O2S

Molecular Weight

438.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O2S/c1-2-27-15-5-3-4-11(6-15)17-23-24-18(25(17)21)28-10-16(26)22-14-8-12(19)7-13(20)9-14/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

LXOBWIUNHMRBMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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